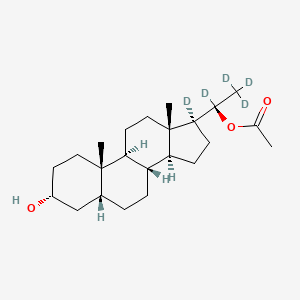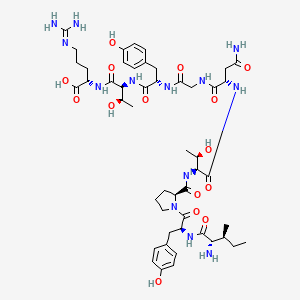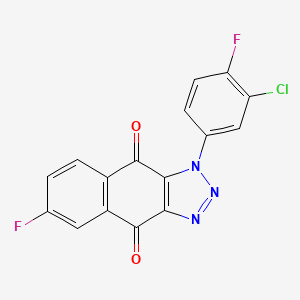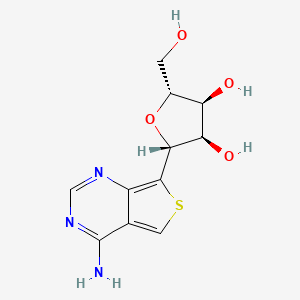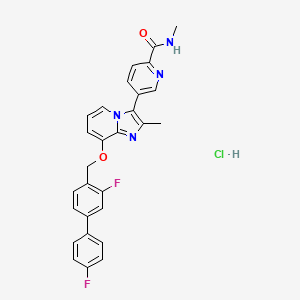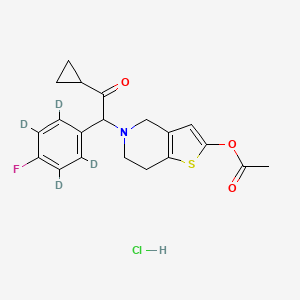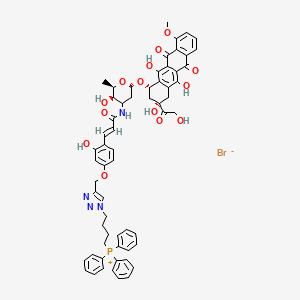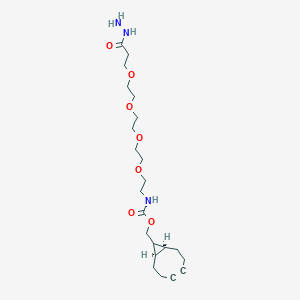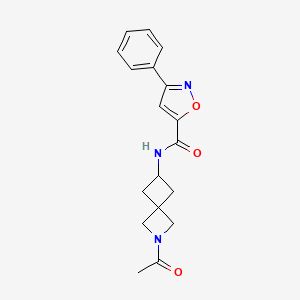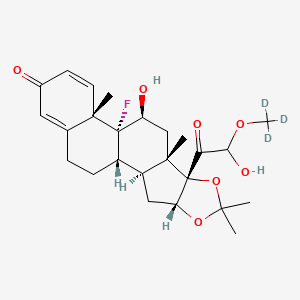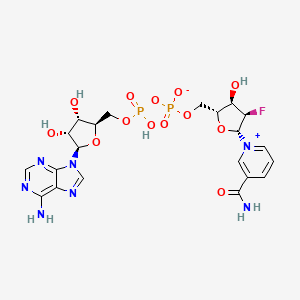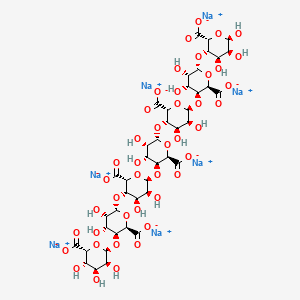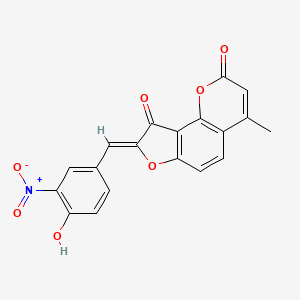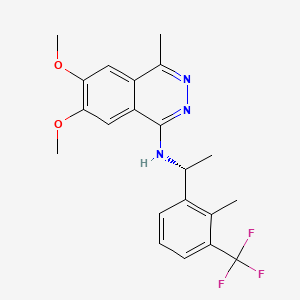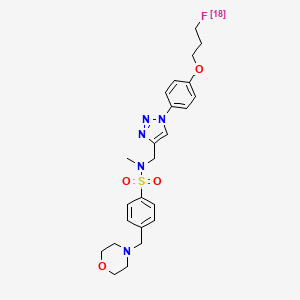
CXCR4 probe 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 probe 1 is a compound designed to target the C-X-C chemokine receptor type 4 (CXCR4), a seven-transmembrane helix G-protein-coupled receptor encoded by the CXCR4 gene. This receptor is involved in various physiological processes, including immune response, hematopoiesis, and embryonic development. CXCR4 is also implicated in the progression of several diseases, such as HIV infection, inflammatory diseases, and metastatic cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 probe 1 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
CXCR4 probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
CXCR4 probe 1 has a wide range of scientific research applications:
Chemistry: Used as a tool for studying the binding interactions and conformational changes of CXCR4.
Biology: Employed in the investigation of CXCR4’s role in cell signaling, migration, and immune response.
Medicine: Utilized in the development of diagnostic and therapeutic agents for diseases such as HIV, cancer, and inflammatory conditions.
Industry: Applied in the production of radiopharmaceuticals for imaging and therapy.
Mecanismo De Acción
CXCR4 probe 1 exerts its effects by binding to the CXCR4 receptor, which activates inhibitory Gαi protein signaling pathways. This interaction leads to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The binding of the probe also promotes receptor internalization and degradation, modulating the receptor’s availability and activity .
Comparación Con Compuestos Similares
Similar Compounds
Pentixafor: A high-affinity PET imaging probe targeting CXCR4.
RAD1-24: A cross-bridged analog of cyclams used for radiochemical applications.
[18F]RPS-544: A fluorine-18 labeled compound for CXCR4 imaging.
Uniqueness
CXCR4 probe 1 is unique due to its high specificity and affinity for the CXCR4 receptor, making it an excellent tool for both diagnostic and therapeutic applications. Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives tailored for specific research needs .
Propiedades
Fórmula molecular |
C24H30FN5O4S |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
N-[[1-[4-(3-(18F)fluoranylpropoxy)phenyl]triazol-4-yl]methyl]-N-methyl-4-(morpholin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30FN5O4S/c1-28(35(31,32)24-9-3-20(4-10-24)17-29-12-15-33-16-13-29)18-21-19-30(27-26-21)22-5-7-23(8-6-22)34-14-2-11-25/h3-10,19H,2,11-18H2,1H3/i25-1 |
Clave InChI |
OQBSVUATTYJWKE-FNNGWQQSSA-N |
SMILES isomérico |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCC[18F])S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
SMILES canónico |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCCF)S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


